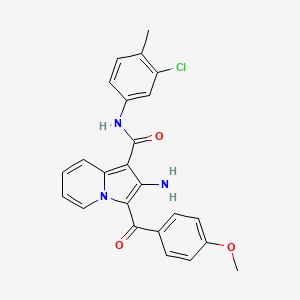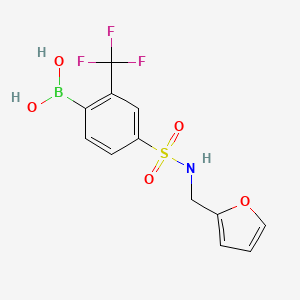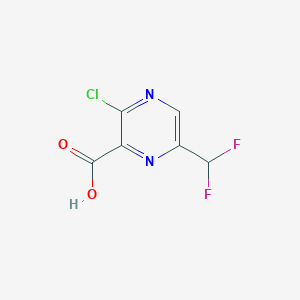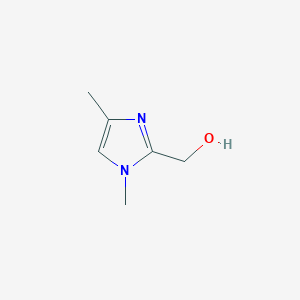![molecular formula C9H13ClN2O2 B2563793 N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride CAS No. 1052544-06-5](/img/structure/B2563793.png)
N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride typically involves the reaction of N-methyl-N-[1-(3-nitrophenyl)ethyl]amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-methyl-N-[1-(3-aminophenyl)ethyl]amine .
Aplicaciones Científicas De Investigación
N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-N-[1-(4-nitrophenyl)ethyl]amine hydrochloride
- N-methyl-N-[1-(2-nitrophenyl)ethyl]amine hydrochloride
- N-methyl-N-[1-(3-nitrophenyl)propyl]amine hydrochloride
Uniqueness
N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride is unique due to its specific nitro group position on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs .
Propiedades
IUPAC Name |
N-methyl-1-(3-nitrophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-7(10-2)8-4-3-5-9(6-8)11(12)13;/h3-7,10H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRISDFKZNATCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane](/img/structure/B2563713.png)
![N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide](/img/structure/B2563714.png)




![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563722.png)
![1-[4-(6,8-dibromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]pyrrolidine-2,5-dione](/img/structure/B2563723.png)

![1-[(2-Methyloxolan-3-yl)amino]propan-2-ol](/img/structure/B2563728.png)
![[3-(Difluoromethoxy)cyclobutyl]methanamine](/img/structure/B2563730.png)

![N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide](/img/structure/B2563733.png)
